N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine
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Overview
Description
N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine is a synthetic organic compound with the molecular formula C12H21NO6S. It is commonly used in chemical research and synthesis due to its unique structural properties. The compound is characterized by the presence of an azetidine ring, a sulfonyl group, and a tert-butoxycarbonyl (BOC) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
BOC Protection: The BOC protecting group is added to the nitrogen atom of the azetidine ring using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while nucleophilic substitution can result in various substituted azetidine derivatives.
Scientific Research Applications
N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the azetidine ring can participate in ring-opening reactions. The BOC group provides stability and protection during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
N-BOC-3-[(2-oxoethane)sulfonyl]azetidine: Lacks the ethoxy group, resulting in different reactivity and applications.
N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in chemical behavior.
Uniqueness
N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine is unique due to its combination of an azetidine ring, sulfonyl group, and BOC protecting group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)sulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-5-18-10(14)8-20(16,17)9-6-13(7-9)11(15)19-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXXGOLIRLUANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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